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Compound of Interest

Compound Name:
3-(5,5-Dimethylmorpholin-2-

yl)benzonitrile

Cat. No.: B13058514 Get Quote

Executive Summary: The Structural Rationale
The morpholine ring is a privileged scaffold in drug discovery, valued for its ability to modulate

lipophilicity and solubility.[1][2][3] However, the standard morpholine ring carries liabilities:

Metabolic Soft Spot: The

-carbons (C3/C5) are prone to oxidative metabolism by CYP450 enzymes (N-dealkylation or
ring oxidation).[1]

Conformational Flexibility: The chair conformation can flip, leading to an entropic penalty

when binding to a rigid active site.[1]

Introducing a gem-dimethyl group at the 5-position (relative to the oxygen at position 1, or 3-

position relative to Nitrogen at 4) creates steric bulk that:

Blocks Metabolism: Sterically hinders the approach of CYP450 iron-oxo species to the

-proton.[1]

Locks Conformation: Forces the ring into a preferred chair conformation with substituents in

equatorial positions to avoid 1,3-diaxial interactions, pre-organizing the molecule for binding

(Thorpe-Ingold effect).
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Physicochemical Profiling
The addition of two methyl groups significantly alters the electronic and physical landscape of

the morpholine ring.[1]

Table 1: Comparative Physicochemical Properties

Property
Morpholine
(Unsubstituted)

3,3- / 5,5-
Dimethylmorpholin
e

Impact on Drug
Design

LogP (Lipophilicity) -0.86 ~0.30 - 0.40

Increases lipophilicity,

improving membrane

permeability and CNS

penetration.[1]

pKa (Basicity) 8.36 ~9.0 - 9.1

The inductive effect

(+I) of methyl groups

increases electron

density on Nitrogen,

raising basicity.

TPSA 12.03 Å² 12.03 Å²

Polar surface area

remains constant, but

the effective solvation

shell changes due to

steric bulk.[1]

Metabolic Stability Low to Moderate High

Blocks

-hydroxylation and N-

dealkylation.[1]

Solubility Miscible Good

Maintains water

solubility while

increasing

hydrophobic contacts.

[1]
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Note on Nomenclature: In this guide, we utilize the IUPAC numbering where Oxygen is position

1 and Nitrogen is position 4.[1] Therefore, 3,3-dimethylmorpholine refers to the gem-dimethyl

group adjacent to the nitrogen.[1] If the morpholine is substituted at C2, the gem-dimethyls at

the other

-position are referred to as 5,5-dimethyl.[1]

Mechanism of Action: Metabolic & Conformational
Control
Metabolic Blockade via Steric Hindrance
The primary driver for this modification is the inhibition of CYP450-mediated oxidative

dealkylation.[1] The gem-dimethyl group removes the abstractable protons at one

-site and sterically shields the Nitrogen lone pair.[1]
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Figure 1: Mechanistic comparison of metabolic pathways. The gem-dimethyl group effectively

"caps" the metabolic soft spot.

Conformational Restriction (The Gem-Dimethyl Effect)
In a standard morpholine, the ring flips between chair conformers. Upon binding to a protein

target (e.g., mTOR or PI3K), the drug must adopt a single bioactive conformation. This results

in an entropic penalty (

).[1]

5,5-Dimethyl substitution restricts the ring flexibility.

It biases the equilibrium toward the conformation where the bulky methyl groups are

equatorial (or pseudo-equatorial), pre-paying the entropic cost of binding.

Synthetic Methodology
Synthesizing the 5,5-dimethylmorpholine core requires specific precursors to establish the

quaternary carbon center.[1] The most robust route utilizes 2-amino-2-methyl-1-propanol.[1]

Protocol: Cyclization from Amino Alcohols
This protocol describes the synthesis of a 3,3-dimethylmorpholine derivative (functionally

equivalent to 5,5-dimethyl depending on substitution).

Reagents:

2-Amino-2-methyl-1-propanol (Starting Material)[4]

Ethyl bromoacetate (or chloroacetyl chloride)

Base: Triethylamine (TEA) or Potassium tert-butoxide (KOtBu)

Reducing Agent: Lithium Aluminum Hydride (LAH) or Borane-THF

Step-by-Step Workflow:
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N-Alkylation:

Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in dry THF.

Add TEA (1.2 eq) and cool to 0°C.

Dropwise add Ethyl bromoacetate (1.1 eq). Stir at RT for 12h.

Result: Formation of the acyclic ester intermediate.

Cyclization (Lactam Formation):

Heat the intermediate in toluene with catalytic p-TsOH or treat with KOtBu in THF to

induce intramolecular cyclization.[1]

Result: 5,5-dimethylmorpholin-3-one (The "morpholinone" intermediate).

Reduction:

Suspend LAH (2.0 eq) in dry THF under Argon.

Slowly add the morpholinone solution at 0°C.

Reflux for 4-6 hours.

Quench via Fieser workup (Water, 15% NaOH, Water).

Result:3,3-Dimethylmorpholine.[1][4][5][6][7][8]
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Figure 2: Synthetic route for constructing the gem-dimethyl morpholine core.

Case Study: Selective mTOR Inhibitors
A definitive example of this moiety's utility is found in the development of selective mTOR

kinase inhibitors (TORKi).[9]
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The Challenge: First-generation inhibitors often lacked selectivity against PI3K isoforms due to

the high homology of the ATP-binding cleft.[1] The Solution: Researchers at the University of

Basel and other institutes utilized 3,3-dimethylmorpholine (referred to as M5 in literature) to

replace standard morpholine.

Compound: 11b / 12b (Pyrimido-pyrrolo-oxazine scaffold).[1]

Observation: The bulky gem-dimethyl group clashed with the narrower pocket of PI3K

but was accommodated by the slightly larger pocket of mTOR.

Outcome:

Selectivity: >450-fold selectivity for mTOR over PI3K.[1][10]

Metabolic Stability: In human hepatocytes, the dimethyl analog showed 93.2% remaining

after 3 hours, compared to <50% for non-hindered analogs.[1]

Experimental Validation: Microsomal Stability Assay
To verify the efficacy of the 5,5-dimethyl substitution in your own library, use the following self-

validating protocol.

Objective: Quantify Intrinsic Clearance (

) using Liver Microsomes.

Protocol:

Preparation: Prepare a 10 mM stock of the test compound (5,5-dimethylmorpholine

derivative) in DMSO.

Incubation:

Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver

Microsomes (HLM).

Pre-incubate at 37°C for 5 minutes.
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Initiate reaction by adding NADPH (1 mM final).

Sampling:

Take aliquots at

minutes.

Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

Analysis:

Centrifuge (4000 rpm, 20 min).

Analyze supernatant via LC-MS/MS.

Calculation:

Plot

vs. time.

Slope

gives

.[1]

Validation Criteria: Positive control (e.g., Verapamil) must show high clearance; Negative

control (e.g., Warfarin) must show stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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